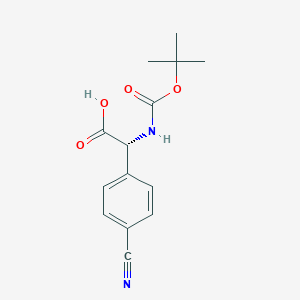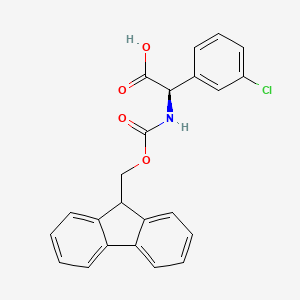
N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-chloro-D-phenylglycine (Fmoc-D-Phg(4-Cl)-OH)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-chloro-D-phenylglycine (Fmoc-D-Phg(4-Cl)-OH) is a useful research compound. Its molecular formula is C23H18ClNO4 and its molecular weight is 407.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-chloro-D-phenylglycine (Fmoc-D-Phg(4-Cl)-OH) is 407.0924357 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-chloro-D-phenylglycine (Fmoc-D-Phg(4-Cl)-OH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-chloro-D-phenylglycine (Fmoc-D-Phg(4-Cl)-OH) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Peptide Assembly
Amino-acids Condensation : The synthesis of N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) amino-acids by reaction with 9-fluorenylmethylchloroformate, showcases the formation of Fmoc-dipeptide, suggesting its significance in peptide bond formation and the potential for synthesizing complex peptides with minimal side reactions (Tessier et al., 1983).
Enhanced Synthesis Techniques : A method involving in situ silylation for the preparation of Fmoc-protected 1-aminoalkylphosphinic acids presents a more efficient and reproducible procedure for synthesizing and purifying these derivatives, indicating the versatility of Fmoc-D-Phg(4-Cl)-OH in peptide chemistry (Li et al., 2007).
Solid Phase Peptide Synthesis (SPPS) : The base labile nature of Fmoc amino acid groups, including Fmoc-D-Phg(4-Cl)-OH, is exploited in SPPS, illustrating its utility in replacing acid-labile t-butoxycarbonyl (BOC) amino protecting groups for more efficient peptide assembly (Lee et al., 1999).
Molecular Structure and Functionality
Self-Assembly and Nanostructure Formation : The self-assembly behavior of Fmoc-Phenylalanine and its derivatives, including Fmoc-D-Phg(4-Cl)-OH, has been studied for their potential in forming one-dimensional fibril networks, highlighting their application in the development of novel biomaterials and hydrogels (Rajbhandary et al., 2018).
Advanced Material Development
Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks have been explored for their antibacterial capabilities, with significant implications for developing enhanced composite materials for biomedical applications. This research demonstrates the potential of Fmoc-D-Phg(4-Cl)-OH in contributing to the advancement of peptide- and amino-acid-based nanotechnology (Schnaider et al., 2019).
properties
IUPAC Name |
(2R)-2-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)/t21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNXWBFVGWGSRR-OAQYLSRUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC(=CC=C4)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


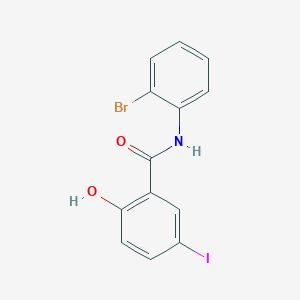
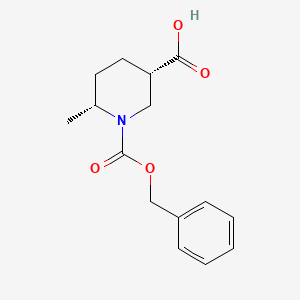

![Methyl [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B6363296.png)

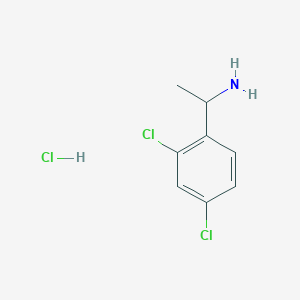
![1-(((((4-Fluorophenyl)methyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363316.png)
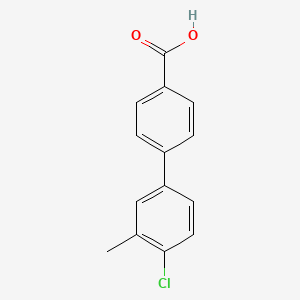
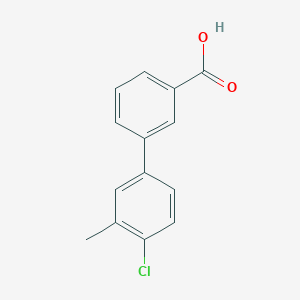
![Ethyl 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6363325.png)
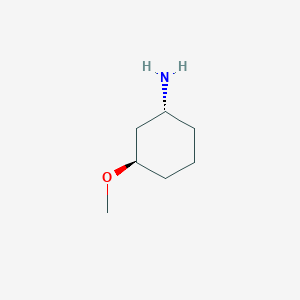
![7,7-Dimethyl-1-((((4-(trifluoromethoxy)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6363347.png)
